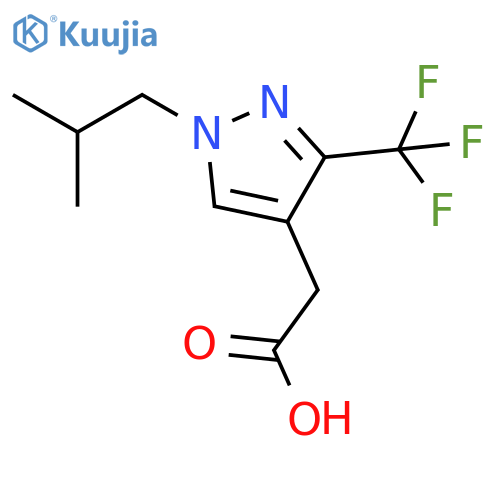Cas no 2098135-65-8 (2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid)

2098135-65-8 structure
商品名:2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- AKOS026724123
- 2098135-65-8
- F2198-5260
- 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid
-
- インチ: 1S/C10H13F3N2O2/c1-6(2)4-15-5-7(3-8(16)17)9(14-15)10(11,12)13/h5-6H,3-4H2,1-2H3,(H,16,17)
- InChIKey: HKKSFEUNCJDCIK-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(CC(=O)O)=CN(CC(C)C)N=1)(F)F
計算された属性
- せいみつぶんしりょう: 250.09291215g/mol
- どういたいしつりょう: 250.09291215g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 281
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2198-5260-10g |
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid |
2098135-65-8 | 95%+ | 10g |
$2785.0 | 2023-09-06 | |
| TRC | I164541-500mg |
2-(1-isobutyl-3-(trifluoromethyl)-1h-pyrazol-4-yl)acetic acid |
2098135-65-8 | 500mg |
$ 615.00 | 2022-06-04 | ||
| TRC | I164541-100mg |
2-(1-isobutyl-3-(trifluoromethyl)-1h-pyrazol-4-yl)acetic acid |
2098135-65-8 | 100mg |
$ 160.00 | 2022-06-04 | ||
| Life Chemicals | F2198-5260-0.25g |
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid |
2098135-65-8 | 95%+ | 0.25g |
$597.0 | 2023-09-06 | |
| Life Chemicals | F2198-5260-2.5g |
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid |
2098135-65-8 | 95%+ | 2.5g |
$1326.0 | 2023-09-06 | |
| Life Chemicals | F2198-5260-5g |
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid |
2098135-65-8 | 95%+ | 5g |
$1989.0 | 2023-09-06 | |
| TRC | I164541-1g |
2-(1-isobutyl-3-(trifluoromethyl)-1h-pyrazol-4-yl)acetic acid |
2098135-65-8 | 1g |
$ 955.00 | 2022-06-04 | ||
| Life Chemicals | F2198-5260-0.5g |
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid |
2098135-65-8 | 95%+ | 0.5g |
$629.0 | 2023-09-06 | |
| Life Chemicals | F2198-5260-1g |
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid |
2098135-65-8 | 95%+ | 1g |
$663.0 | 2023-09-06 |
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid 関連文献
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
2098135-65-8 (2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid) 関連製品
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
